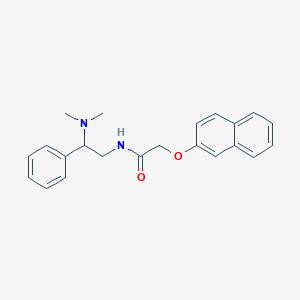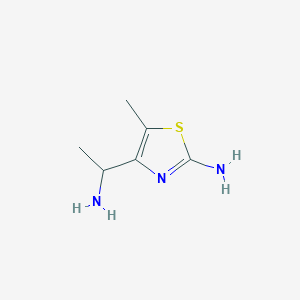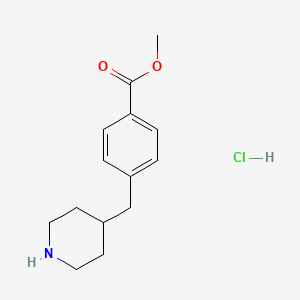
3-(p-tolyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-tolyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H24N4O5S and its molecular weight is 516.57. The purity is usually 95%.
BenchChem offers high-quality 3-(p-tolyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(p-tolyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant activity. Preliminary screenings have shown that certain 3-aryl-4(3H)-quinazolinones, structurally related to methaqualone, possess promising anticonvulsant properties. These compounds demonstrated good protection against experimentally induced seizures in mice, with relatively low neurotoxicity, highlighting their potential as anticonvulsant agents (Wolfe et al., 1990).
Corrosion Inhibition
Studies on quinazolinone derivatives have also indicated their efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition efficiencies, suggesting their application in protecting metallic surfaces against corrosion. The efficiency of these inhibitors is attributed to their chemical adsorption on the metal surface, forming a protective layer that impedes corrosion processes (Errahmany et al., 2020).
Antimicrobial and Antitumor Activities
Novel quinazolinone derivatives have been synthesized and screened for their antimicrobial activity against various bacterial strains. Some derivatives showed broad-spectrum activity and were particularly effective against specific microorganisms, highlighting their potential as antimicrobial agents. Additionally, certain quinazolinone compounds exhibited significant antitumor activities, offering a promising avenue for cancer research and therapy (Buha et al., 2012).
Antioxidant and Cytotoxic Activities
The modification of quinazolin-4(3H)-one derivatives to include polyphenolic compounds has led to the development of hybrids with notable antioxidant activities. These derivatives have shown high cytotoxicity against cancerous cell lines while being highly compatible with normal cells, indicating their potential in the development of anticancer therapies (Pele et al., 2022).
Spectroscopic and Theoretical Studies
The hybrid molecule 3-(4-chlorophenyl)-2-[(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methylthio]quinazolin-4(3H)-one has been characterized through elemental analysis, FTIR, and NMR spectroscopy. Studies on its thione-thiol tautomeric equilibrium have provided insights into its structural properties, contributing to the understanding of the chemical behavior of such compounds (Soliman et al., 2015).
Propiedades
IUPAC Name |
3-(4-methylphenyl)-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5S/c1-16-9-11-18(12-10-16)31-26(32)19-7-5-6-8-20(19)28-27(31)37-15-23-29-25(30-36-23)17-13-21(33-2)24(35-4)22(14-17)34-3/h5-14H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZJBZBFWVQXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(2-chloropyridin-4-yl)methanone;hydrochloride](/img/structure/B2756189.png)

![3-[(4-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2756193.png)
![3,4-dimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2756194.png)


![4-bromo-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2756198.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide](/img/structure/B2756201.png)

![N-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2756206.png)
